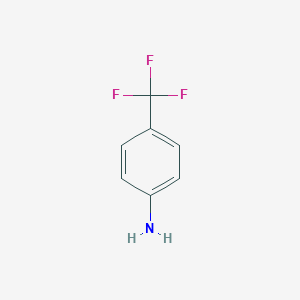
4-(Trifluoromethyl)aniline
Cat. No. B029031
Key on ui cas rn:
455-14-1
M. Wt: 161.12 g/mol
InChI Key: ODGIMMLDVSWADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04096185
Procedure details


A mixture of 4.806 g of para-chlorobenzotrifluoride, 0.4991 g of cuprous chloride, 3.103 g of potassium fluoride, 13 g of ammonia, 17.9241 g of methanol, and 0.1961 g of n-undecane was heated at 200° C for 5 hrs in an 80 ml Hastelloy shaker tube. After cooling and venting the ammonia, the product mixture was removed. Most of the methanol and para-chlorobenzotrifluoride were distilled out of the product mixture. The remaining solution was diluted with diethyl ether and extracted with 0.5 M KOH to remove copper and ammonium salts as well as potassium fluoride. The ether layer was dried over CaSO4. Vacuum distillation of the ether layer gave 0.55 g of para-aminobenzotrifluoride.

[Compound]
Name
cuprous chloride
Quantity
0.4991 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[F-].[K+].[NH3:14].CCCCCCCCCCC>CO>[NH2:14][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.806 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C(F)(F)F
|
[Compound]
|
Name
|
cuprous chloride
|
|
Quantity
|
0.4991 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3.103 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
0.1961 g
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCCCCCC
|
|
Name
|
|
|
Quantity
|
17.9241 g
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
200 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product mixture was removed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Most of the methanol and para-chlorobenzotrifluoride were distilled out of the product mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The remaining solution was diluted with diethyl ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 0.5 M KOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove copper and ammonium salts as well as potassium fluoride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether layer was dried over CaSO4
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Vacuum distillation of the ether layer
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C(C=C1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.55 g | |
| YIELD: CALCULATEDPERCENTYIELD | 12.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

